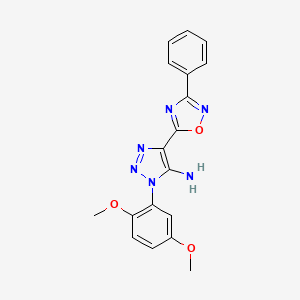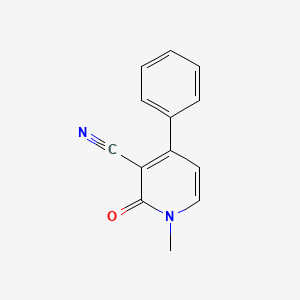
1-Methyl-2-oxo-4-phenyl-1,2-dihydro-3-pyridinecarbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "1-Methyl-2-oxo-4-phenyl-1,2-dihydro-3-pyridinecarbonitrile" is a pyridine derivative, which is a class of compounds that have been extensively studied due to their diverse range of biological activities and applications in medicinal chemistry. Pyridine derivatives are known for their potential as cardiotonic agents, antimicrobial agents, and anticancer agents, as well as their interesting chemical properties and reactivity .
Synthesis Analysis
The synthesis of pyridine derivatives often involves multi-component reactions that can yield a variety of structurally diverse compounds. For instance, the synthesis of 1,2-dihydro-5-(substituted phenyl)-2(1H)-pyridinones, which are closely related to the compound , has been achieved and evaluated for inotropic activity, with certain substitutions leading to potent positive inotropic agents . Another example includes the synthesis of 1-alkoxy-4-amino-3,6-dioxo-1-phenyl-2,3,5,6-tetrahydro-1H-pyrrolo[3,4-c]pyridine-7-carbonitriles, which were obtained with high yields by reacting specific precursors in the presence of p-toluenesulfonic acid . Additionally, novel pyridine derivatives have been synthesized by reacting 1-(3-chlorophenyl)-3-(pyren-1-yl)-1H-pyrazole-4-carbaldehyde with different 1-(substituted phenyl)ethanones and ethyl cyanoacetate or malononitrile .
Molecular Structure Analysis
The molecular structure of pyridine derivatives is often confirmed using various spectroscopic techniques such as FT-IR, NMR, UV, and MS. For example, the tautomeric forms of certain pyridine derivatives have been studied using 1H and 13C NMR spectroscopy, supported by theoretical calculations . X-ray single crystal diffraction has also been employed to confirm the structure of novel pyridine derivatives, such as 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile .
Chemical Reactions Analysis
Pyridine derivatives can undergo various chemical reactions, leading to the formation of different functional groups and structural motifs. For instance, the reaction of 2,3-dihydro-2-oxo-4-phenyl-6-(thien-2-yl)pyridine-3-carbonitrile with hydrazine hydrate yielded a hydrazinocarbonyl derivative, and further reactions led to the synthesis of Schiff bases, pyrazole derivatives, urea derivatives, and carbamates . These reactions demonstrate the versatility of pyridine derivatives in chemical synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives can be influenced by the nature of their substituents. For example, the fluorescence spectra of certain pyridine derivatives have been recorded in various solvents, showing the effects of substituents on their emission spectra . The solubility, melting points, and stability of these compounds can vary significantly depending on their molecular structure and the presence of different functional groups.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
The compound 1-Methyl-2-oxo-4-phenyl-1,2-dihydro-3-pyridinecarbonitrile and its derivatives have been explored for various synthetic pathways and chemical reactions. It serves as a precursor for creating a wide range of chemical structures. For instance, it has been involved in the synthesis of isoquinoline derivatives, pyrido [2,3-d] pyrimidine derivatives, and 6-substituted-4-methyl-2-phenyl-5-pyridine carbonitriles, showcasing its versatility in chemical reactions (Al-Issa, 2012).
Pharmacological Research
In the realm of pharmacological research, derivatives of this compound have exhibited positive inotropic effects, suggesting potential in the development of cardiac drugs. Notably, certain derivatives have been identified as potent positive inotropic agents, indicating their significance in medical research (Sircar et al., 1987).
Optical and Structural Properties
The optical and structural properties of related pyridine derivatives have been extensively studied. Research has detailed their thermal, structural, and optical characteristics, along with their applications in junction and device fabrication. For example, studies on thin films of such compounds deposited on substrates have elucidated their potential in creating heterojunctions and photosensors (Zedan, El-Taweel, & El-Menyawy, 2020).
Material Science and Electronics
In the field of material science and electronics, certain pyrazolo[4,3-b] pyridine derivatives have been examined for their thermal stability and electronic characteristics. The investigation into their crystalline structures and the evaluation of their diode parameters underlines the compound's relevance in the development of electronic devices and materials (El-Menyawy, Zedan, & Nawar, 2019).
Wirkmechanismus
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting potential targets for this compound.
Mode of Action
Similar compounds have been shown to interact with their targets, leading to a variety of biological activities .
Biochemical Pathways
Related compounds have been associated with a broad spectrum of biological activities, suggesting that they may impact multiple pathways .
Result of Action
Related compounds have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Eigenschaften
IUPAC Name |
1-methyl-2-oxo-4-phenylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c1-15-8-7-11(12(9-14)13(15)16)10-5-3-2-4-6-10/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJMXHTQZLWXEDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=C(C1=O)C#N)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-2-oxo-4-phenyl-1,2-dihydro-3-pyridinecarbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

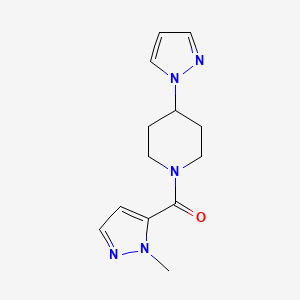
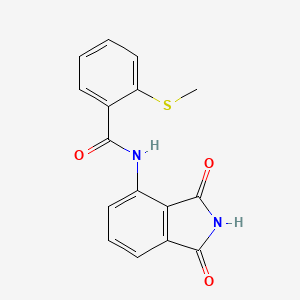
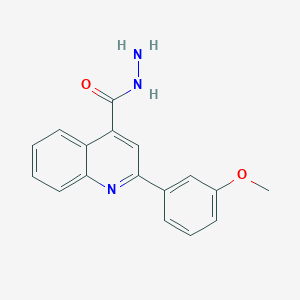
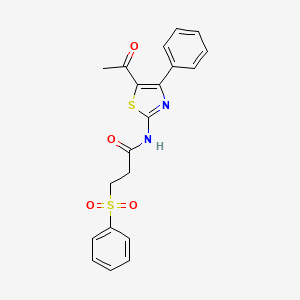
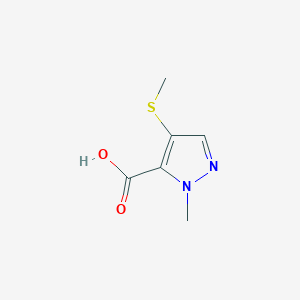
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide](/img/structure/B2518735.png)

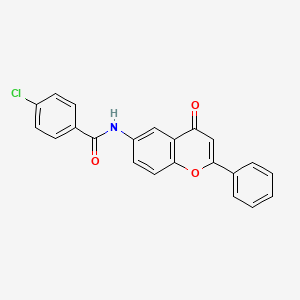
![(E)-ethyl 2-(3-(but-2-en-1-yl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)acetate](/img/structure/B2518739.png)
![2-Chloro-N-[[2-(4-methylphenyl)oxan-3-yl]methyl]propanamide](/img/structure/B2518742.png)
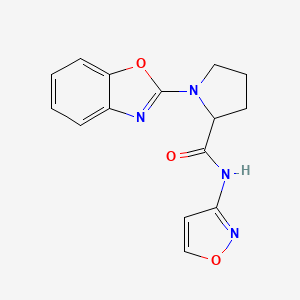

![N-(benzo[d][1,3]dioxol-5-yl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2518746.png)
